N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-17-7-4-8-18(13-17)23-11-9-22(10-12-23)15-19(24)21-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADHEJVCPNHYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328788 | |
| Record name | N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200062 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896239-71-7 | |
| Record name | N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 3-chlorophenylpiperazine with benzyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or ethanol. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Alkylation Reactions
The piperazine moiety undergoes alkylation at secondary amine sites. In anticonvulsant derivative syntheses, alkylation with 2-chloro-1-(3-chlorophenyl)ethanone under reflux conditions (60–80°C, 8–12 hrs) yielded N-substituted acetamides. Key data for a representative analog:
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Product : N-(3-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide monohydrochloride
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Yield : 72–85%
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Conditions : DMF solvent, anhydrous K₂CO₃, 12 hrs reflux
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Characterization :
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¹H NMR (DMSO-d₆) : δ 3.06–4.12 (m, piperazine), 4.30 (s, –CH₂–), 7.54 (d, ArH)
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ESI-MS : m/z 365.2 [M+H]⁺
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Hydrolysis of the Acetamide Group
The acetamide linker is susceptible to hydrolysis under acidic or alkaline conditions:
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Acidic Hydrolysis (HCl, reflux): Cleaves the amide bond to form 2-[4-(3-chlorophenyl)piperazin-1-yl]acetic acid.
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Basic Hydrolysis (NaOH, 70°C): Generates the corresponding carboxylate salt, enhancing water solubility .
Oxidation of the Piperazine Ring
The piperazine nitrogen can be oxidized to form N-oxide derivatives. Studies on analogous compounds show:
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Oxidizing Agent : m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C→RT
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Product : Piperazine N-oxide, confirmed by IR (N–O stretch at 1,250–1,300 cm⁻¹).
Nucleophilic Aromatic Substitution (SNAr)
The 3-chlorophenyl group participates in SNAr reactions under catalytic conditions:
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Example : Reaction with morpholine (CuI, K₂CO₃, DMF, 120°C) replaces chlorine with morpholine, forming 3-morpholinophenyl derivatives .
Metal-Catalyzed Coupling Reactions
The chlorophenyl group enables cross-coupling:
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Suzuki–Miyaura (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O): Substitutes Cl with aryl/heteroaryl boronic acids to diversify bioactivity.
Pharmacological Interactions
While not a classical reaction, the compound binds to biological targets:
Scientific Research Applications
Antidepressant and Anxiolytic Activity
Research indicates that compounds similar to N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide may exhibit anxiolytic and antidepressant effects. Molecular docking studies have shown that these compounds can effectively bind to the GABAA receptor, suggesting their potential as anxiolytics . In preclinical models, derivatives of this compound have demonstrated significant anxiolytic activity comparable to established medications like diazepam .
Anticonvulsant Properties
The compound has also been evaluated for its anticonvulsant activity. Studies involving various derivatives have indicated that certain analogs exhibit protective effects in animal models of epilepsy, particularly in maximal electroshock (MES) seizure tests . The structure-activity relationship (SAR) studies highlight that specific substituents on the piperazine ring are crucial for enhancing anticonvulsant efficacy .
Potential in Treating Osteoporosis
Another promising application of this compound is in the treatment of bone resorption diseases like osteoporosis. Studies have shown that related compounds can inhibit osteoclastogenesis, thereby preventing bone loss in vivo . This suggests a potential role for the compound in developing therapies for osteolytic disorders.
The biological mechanisms underlying the activity of this compound are primarily linked to its interaction with neurotransmitter receptors:
- GABAA Receptor Modulation : The compound's ability to bind to GABAA receptors is central to its anxiolytic effects, enhancing inhibitory neurotransmission in the central nervous system.
- Voltage-Sensitive Sodium Channels : Some derivatives have shown moderate binding affinity to neuronal voltage-sensitive sodium channels, which is crucial for their anticonvulsant activity .
Case Studies and Research Findings
Several studies have documented the pharmacological evaluation of this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to interact with the central nervous system and exhibit potential neuropharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs and their structural differences are summarized below:
Key Observations :
- Chlorine Positioning : The 3-chlorophenyl group in the target compound contrasts with analogs bearing 2,3-dichlorophenyl (compound 6) or 4-fluorophenyl (compound 8) substituents. Chlorine at the 3-position optimizes steric and electronic interactions with hydrophobic receptor pockets, as seen in anticonvulsant activity studies .
- N-Substituent Effects: Replacing benzyl with 3-chlorophenyl (compound 6) or 4-chloro-3-nitrophenyl () alters solubility and bioavailability.
Pharmacological Activities
Anticonvulsant Activity
- Target Compound: Limited direct data, but piperazine-acetamide analogs with 3-chlorophenyl groups (e.g., compound 6 in ) exhibit potent anticonvulsant effects in rodent models (ED₅₀ = 45 mg/kg), attributed to modulation of voltage-gated sodium channels .
- Analog Comparison : Compound 8 (4-fluorophenyl substituent) shows reduced activity (ED₅₀ = 98 mg/kg), highlighting the importance of halogen positioning for efficacy .
Antimicrobial Activity
Receptor Affinity
Crystallographic and Structural Insights
- Hydrogen Bonding : In N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide (), intermolecular N–H⋯O hydrogen bonds form chains, enhancing crystal stability. The benzyl group in the target compound may disrupt such interactions, affecting solubility .
- Planarity : Analogs like 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () exhibit rotated amide groups due to steric hindrance, reducing binding efficiency compared to more planar structures .
Q & A
Q. What synthetic routes are commonly employed for preparing N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide and related analogs?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A standard approach involves reacting 4-(3-chlorophenyl)piperazine with chloroacetyl chloride, followed by substitution with benzylamine. Intermediate purification via column chromatography and recrystallization is critical. Characterization relies on NMR (e.g., δ 3.14–3.78 ppm for piperazine protons in DMSO-d₆) and HPLC for purity validation (retention time ~1.4–1.6 minutes) .
Q. How is structural confirmation achieved for this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigning piperazine protons (δ 2.95–3.89 ppm), acetamide methylene (δ 4.31–4.32 ppm), and aromatic protons.
- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 400.73) to confirm molecular weight.
- Elemental analysis : Matching calculated vs. observed C, H, N percentages (e.g., C: 53.95% vs. 53.98%) .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening often includes:
- Kinase inhibition assays : Testing against Src family kinases (IC₅₀ determination via fluorescence polarization) .
- Anticonvulsant models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .
- Antimicrobial screening : Agar diffusion assays against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. How can substituent modifications at the benzyl or piperazine moieties enhance target selectivity?
- Piperazine substitution : Introducing electron-withdrawing groups (e.g., 2,3-dichlorophenyl) improves anticonvulsant ED₅₀ values (e.g., 15.2 mg/kg vs. 28.4 mg/kg for unsubstituted analogs) .
- Benzyl optimization : Fluorine or methoxy groups at the para-position enhance kinase inhibition by modulating hydrophobic interactions in the ATP-binding pocket .
- SAR validation : Computational docking (e.g., AutoDock Vina) against crystallographic kinase structures (PDB: 2SRC) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response re-evaluation : Confirm activity thresholds using Hill slope analysis to rule out false positives.
- Off-target profiling : Screen against panels of related kinases (e.g., Aurora-A/B/C) to assess selectivity .
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) that may explain variability in in vivo efficacy .
Q. How is crystallographic data utilized to refine the compound’s binding mode?
- X-ray crystallography : Co-crystallize with target proteins (e.g., Src kinase) using SHELX programs for structure solution and refinement (e.g., SHELXL for high-resolution data) .
- Electron density maps : Identify key interactions (e.g., hydrogen bonds with Glu310 or π-π stacking with Phe342) .
- Thermal shift assays : Validate binding by measuring protein melting temperature (ΔTm) shifts .
Q. What methodologies assess the compound’s impact on ion channels (e.g., TRPC3/6/7)?
- Patch-clamp electrophysiology : Measure current activation in HEK293 cells expressing recombinant TRPC channels .
- Calcium imaging : Use Fluo-4 AM to quantify intracellular Ca²⁺ flux upon compound treatment .
- Knockdown/knockout models : CRISPR-Cas9-modified cell lines to confirm target specificity .
Methodological Considerations
Q. How to address poor solubility in in vitro assays?
- Co-solvent systems : Use DMSO (≤0.1%) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility.
- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) for sustained release .
Q. What computational tools predict metabolic pathways?
- ADMET predictors : Use SwissADME or admetSAR to identify vulnerable sites (e.g., N-dealkylation of piperazine) .
- LC-MS/MS metabolomics : Profile hepatic metabolites in rat S9 fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
